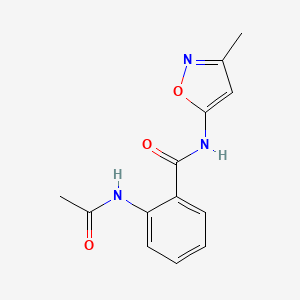![molecular formula C8H13N5O2S2 B12898580 2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide CAS No. 62645-22-1](/img/structure/B12898580.png)
2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(Ethylsulfonyl)pyridazin-3-yl)-N-methylhydrazinecarbothioamide is a heterocyclic compound that features a pyridazine ring substituted with an ethylsulfonyl group at the 6-position and a N-methylhydrazinecarbothioamide moiety at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Ethylsulfonyl)pyridazin-3-yl)-N-methylhydrazinecarbothioamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the N-methylhydrazinecarbothioamide Moiety: This step involves the reaction of the pyridazine derivative with N-methylhydrazinecarbothioamide under appropriate conditions, such as refluxing in ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-(Ethylsulfonyl)pyridazin-3-yl)-N-methylhydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The ethylsulfonyl and N-methylhydrazinecarbothioamide groups can be substituted with other functional groups to create derivatives with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and amines under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of 2-(6-(Ethylsulfonyl)pyridazin-3-yl)-N-methylhydrazinecarbothioamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl and N-methylhydrazinecarbothioamide groups may play a role in binding to these targets, leading to modulation of biological pathways. Further studies are needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs like Zardaverine and Emorfazone share structural similarities.
Sulfonyl Hydrazines: Other sulfonyl hydrazine derivatives may exhibit similar biological activities.
Uniqueness
2-(6-(Ethylsulfonyl)pyridazin-3-yl)-N-methylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which may confer distinct biological properties and synthetic versatility compared to other similar compounds.
Properties
CAS No. |
62645-22-1 |
|---|---|
Molecular Formula |
C8H13N5O2S2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-[(6-ethylsulfonylpyridazin-3-yl)amino]-3-methylthiourea |
InChI |
InChI=1S/C8H13N5O2S2/c1-3-17(14,15)7-5-4-6(10-12-7)11-13-8(16)9-2/h4-5H,3H2,1-2H3,(H,10,11)(H2,9,13,16) |
InChI Key |
BRQHIQWHWFLPBM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)NNC(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


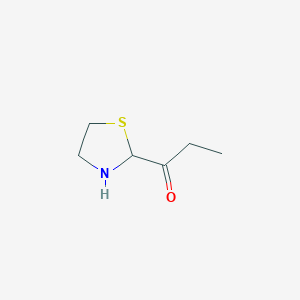
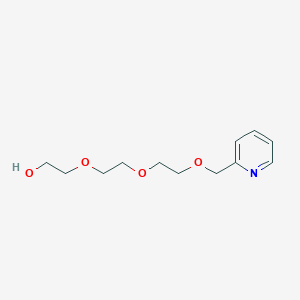
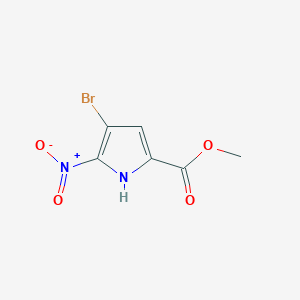
![6-(Methanesulfonyl)-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B12898523.png)

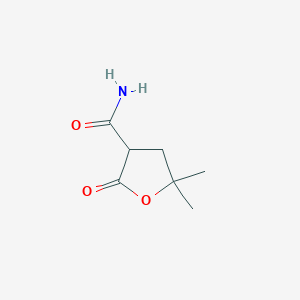
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol](/img/structure/B12898543.png)
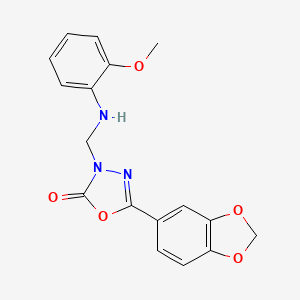
![1,2,3-Trimethoxydibenzo[b,d]furan-4-ol](/img/structure/B12898551.png)
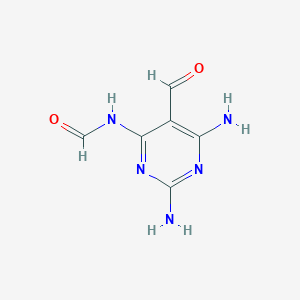
![3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole](/img/structure/B12898556.png)

![2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12898564.png)
